Robustadial A

Description

Contextualization of Meroterpenoid Natural Products

Meroterpenoids represent a fascinating and structurally diverse class of natural products characterized by their hybrid biosynthetic origins. nih.gov The term, first introduced in 1986, describes molecules that are formed from a combination of a terpenoid precursor with a unit from another biosynthetic pathway, most commonly a polyketide, but also phenols, alkaloids, or amino acids. nih.govmdpi.com This fusion of distinct biochemical building blocks gives rise to an immense variety of complex molecular architectures and unique ring systems not commonly seen in other natural product classes. nih.gov

These hybrid compounds are produced by a wide array of organisms, including terrestrial plants, fungi, bacteria, and marine life. nih.govfrontiersin.org The inherent structural complexity of meroterpenoids is matched by their broad spectrum of biological activities. Researchers have documented their potential as antimicrobial, cytotoxic, antioxidant, anti-inflammatory, antiviral, and enzyme-inhibiting agents. nih.govfrontiersin.org This wide array of beneficial biological attributes makes them attractive scaffolds for medicinal chemistry and drug discovery programs, offering novel starting points for the development of new therapeutic leads. mdpi.comukri.org

Historical Trajectory of Robustadial A Structural Elucidation

The story of this compound's structure is a compelling case study in the challenges and triumphs of natural product chemistry, illustrating the evolution of analytical techniques and the critical role of total synthesis in confirming molecular architecture.

This compound, along with its counterpart Robustadial B, was first isolated from the leaves of Eucalyptus robusta, a plant used in Chinese herbal medicine for its antimalarial properties. researchgate.net Initial structural proposals were put forth based on the analytical data available at the time. However, subsequent investigations and more rigorous analysis revealed that these early proposed structures were incorrect. A significant revision to the proposed structures of both this compound and B was published in 1988, signaling that the initial interpretations of the spectroscopic data were flawed. researchgate.net

The definitive and correct structures of this compound and B were ultimately established through total synthesis in 1989. researchgate.net A research group led by Robert Salomon achieved the total synthesis starting from (+)-nopinone, which unequivocally confirmed the molecular connectivity and, crucially, the absolute stereochemistry of both natural products. researchgate.net

This work also involved a detailed re-examination of the Nuclear Magnetic Resonance (NMR) spectral data. researchgate.net It was shown that the nuclear Overhauser enhancement (NOE) data, a key NMR technique used to determine the spatial proximity of atoms, which had been interpreted to support the originally proposed incorrect structure for a derivative of Robustadial B, was in fact also consistent with the correct, revised structure. researchgate.net This highlighted the potential for ambiguity in relying solely on spectroscopic data for complex molecules and underscored the power of total synthesis as the ultimate proof of structure. The structural elucidation of complex natural products often requires a combination of powerful analytical methods, including NMR spectroscopy and X-ray crystallography, to determine atomic composition, connectivity, and both relative and absolute configuration. wiley.comresearchgate.net

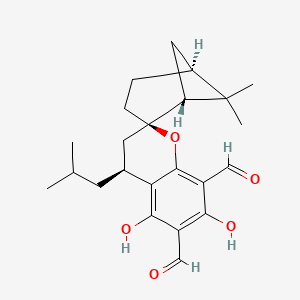

Structure

2D Structure

3D Structure

Properties

CAS No. |

88130-99-8 |

|---|---|

Molecular Formula |

C23H30O5 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(1'R,2R,4S,5'S)-5,7-dihydroxy-6',6'-dimethyl-4-(2-methylpropyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-6,8-dicarbaldehyde |

InChI |

InChI=1S/C23H30O5/c1-12(2)7-13-9-23(6-5-14-8-17(23)22(14,3)4)28-21-16(11-25)19(26)15(10-24)20(27)18(13)21/h10-14,17,26-27H,5-9H2,1-4H3/t13-,14-,17+,23+/m0/s1 |

InChI Key |

SULUCYRQUAHFJK-MJDLOBTFSA-N |

SMILES |

CC(C)CC1CC2(CCC3CC2C3(C)C)OC4=C(C(=C(C(=C14)O)C=O)O)C=O |

Isomeric SMILES |

CC(C)C[C@H]1C[C@@]2(CC[C@H]3C[C@@H]2C3(C)C)OC4=C(C(=C(C(=C14)O)C=O)O)C=O |

Canonical SMILES |

CC(C)CC1CC2(CCC3CC2C3(C)C)OC4=C(C(=C(C(=C14)O)C=O)O)C=O |

Origin of Product |

United States |

Isolation Methodologies and Natural Abundance of Robustadial a

Phytochemical Sourcing from Eucalyptus Species

Robustadial A is primarily sourced from select species of the Eucalyptus genus, which is native to Australia and cultivated worldwide. stuartxchange.orgresearchgate.net Research has identified its presence in both Eucalyptus robusta (Swamp Mahogany) and Eucalyptus globulus (Tasmanian Blue Gum). researchgate.netstuartxchange.orgclockss.org

For the purpose of phytochemical extraction, specific parts of the plant are harvested. In the case of E. robusta, the leaves are the primary source material. researchgate.netstuartxchange.org For E. globulus, researchers have successfully isolated this compound from both the leaves and fruits. researchgate.netclockss.org The initial step in the isolation process involves creating a crude extract using an appropriate solvent. Ethanol (B145695) and methanol (B129727) are commonly employed for this purpose, effectively drawing out a wide range of compounds from the dried and powdered plant material. stuartxchange.orgclockss.org One study, for instance, utilized an ethyl acetate (B1210297) fraction derived from an initial extract of E. globulus fruits to isolate the compound. researchgate.net

Table 1: Phytochemical Sourcing of this compound

| Plant Species | Plant Part Used | Initial Extraction Solvent(s) |

|---|---|---|

| Eucalyptus robusta | Leaves | Ethanol |

| Eucalyptus globulus | Leaves, Fruits | Methanol, Ethyl Acetate |

Advanced Chromatographic Separation Techniques for this compound Isolation

The crude extract obtained from the plant material is a highly complex mixture containing hundreds of different phytochemicals. Isolating a single compound like this compound requires a systematic approach using various advanced chromatographic techniques. scielo.org.pelcms.cz The general strategy involves initial fractionation to simplify the mixture, followed by high-resolution purification. nih.gov

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone technique for the final purification of natural products. researchgate.netteledynelabs.com Unlike analytical HPLC, which aims to identify and quantify compounds, the primary goal of preparative HPLC is to isolate and purify significant quantities of a specific substance for further use, such as structural elucidation. ijpbs.net

The technique operates on the principle of separating components from a mixture by passing it through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and separation occurs based on the differential interactions of the compounds with the stationary phase. researchgate.net For preparative work, larger columns and higher sample loads are used. rsc.org The resolving power of HPLC is exceptionally high due to the small, uniform particle size of the stationary phase, which creates a large surface area for interaction. researchgate.net This makes it an indispensable tool for separating structurally similar compounds like this compound from its close analogue, Robustadial B. researchgate.netclockss.org

Before the final purification via preparative HPLC, the crude extract must be simplified through fractionation. nih.gov This is a critical step that separates the initial extract into numerous less complex fractions, allowing for more effective targeted isolation. stuartxchange.org

A common and effective strategy for the initial fractionation of Eucalyptus extracts involves column chromatography . anu.edu.au Techniques such as Vacuum Liquid Chromatography (VLC) or traditional gravity column chromatography are often employed. anu.edu.aunih.gov In a typical protocol, the crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A series of solvents or solvent mixtures (mobile phase) of increasing polarity are then passed through the column.

This process separates the compounds based on their polarity. Nonpolar compounds elute first with nonpolar solvents (e.g., hexane), while more polar compounds are retained longer and require more polar solvents (e.g., ethyl acetate, methanol) to elute. anu.edu.au This results in the collection of multiple fractions, each containing a group of compounds with similar polarity. These fractions can then be analyzed (e.g., by Thin-Layer Chromatography) to identify which ones contain the target compound, this compound, for subsequent purification steps.

Another advanced technique used for fractionating complex natural product extracts is High-Speed Counter-Current Chromatography (HSCCC) . This is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. routledge.comtheses.cz It is particularly effective for separating and purifying polar compounds and has been successfully applied to various classes of natural products.

Preparative Chromatography Principles and Applications

Research-Scale Purification Protocols

A typical research-scale protocol to obtain pure this compound is a multi-step process that combines initial fractionation with final high-resolution chromatography. Based on established methods for isolating phloroglucinols from Eucalyptus, a plausible purification workflow can be constructed. researchgate.netanu.edu.aunih.gov

The process begins with the crude extract (e.g., an ethanol extract of E. robusta leaves). stuartxchange.org

Initial Fractionation (Silica Gel Chromatography): The crude extract is first subjected to column chromatography on silica gel. The column is eluted with a solvent gradient of increasing polarity, for example, starting with 100% hexane, gradually introducing ethyl acetate, and finally washing with methanol. This separates the complex extract into dozens of fractions.

Fraction Pooling and Concentration: The collected fractions are analyzed, and those containing this compound are identified and pooled together. The solvent from these pooled fractions is then removed under reduced pressure to yield a semi-purified, enriched extract.

Final Purification (Preparative HPLC): The enriched extract is subjected to preparative HPLC for final purification. A reversed-phase column (e.g., C18) is commonly used for this purpose. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (like formic acid) to improve peak shape. nih.gov By using a specific isocratic or gradient elution method, this compound can be separated from other remaining impurities and closely related compounds, yielding the pure substance. The structure and purity of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Illustrative Research-Scale Purification Protocol

| Purification Step | Chromatography Type | Stationary Phase | Example Mobile Phase System |

|---|---|---|---|

| Step 1: Fractionation | Vacuum Liquid Chromatography (VLC) | Silica Gel | Gradient: Hexane → Ethyl Acetate → Methanol |

| Step 2: Final Purification | Preparative HPLC (Prep-HPLC) | Reversed-Phase C18 | Gradient: Acetonitrile / Water with 0.1% Formic Acid |

Biosynthetic Pathways of Robustadial a

Proposed Prenylphenol-Terpenoid Biogenesis Hypothesis

The formation of Robustadial A is believed to follow a prenylphenol-terpenoid biogenesis route. This hypothesis is primarily supported by biomimetic synthesis studies, which mimic plausible biological reactions. The core of this proposal involves a hetero-Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction in organic chemistry.

In this proposed pathway, a key intermediate is an ortho-quinone methide derived from a phloroglucinol (B13840) precursor. This reactive species then undergoes a [4+2] cycloaddition with a monoterpene, specifically (-)-β-pinene, which is a common monoterpene found in Eucalyptus species. This cycloaddition event establishes the characteristic spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane] core structure of this compound. researchgate.netnih.govmdpi.com The biomimetic synthesis, which successfully yields robustadials, lends strong support to this proposed biogenetic pathway. researchgate.netnih.gov

Integration of Primary Metabolic Precursors

This compound is a meroterpenoid, a class of natural products that are synthesized from both polyketide and terpenoid precursors. The biosynthesis of this complex molecule, therefore, requires the integration of two fundamental primary metabolic pathways.

Mevalonate (B85504) Pathway Contributions to Terpenoid Moiety

The terpenoid component of this compound is derived from the mevalonate (MVA) pathway. This essential metabolic pathway, active in the cytosol of plants like Eucalyptus, is responsible for producing the fundamental five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid, which, after a series of phosphorylations and a decarboxylation, yields IPP. IPP and DMAPP are then utilized by prenyltransferases to create larger prenyl diphosphates. For this compound, the C10 monoterpene moiety originates from geranyl pyrophosphate (GPP), which is formed by the condensation of one molecule of IPP and one molecule of DMAPP. Terpene synthases (TPS) then catalyze the conversion of GPP into various monoterpenes, including the (-)-β-pinene that is incorporated into the this compound structure. nih.govanu.edu.au The genome of Eucalyptus species has been found to contain a large and diverse family of TPS genes, indicating a sophisticated capacity for producing a wide array of terpenes. nih.govanu.edu.au

| Precursor Pathway | Starting Material | Key Intermediates | Final Product for this compound |

| Mevalonate Pathway | Acetyl-CoA | HMG-CoA, Mevalonic Acid, IPP, DMAPP, GPP | (-)-β-Pinene |

Acetate-Malonate Pathway Role in Phloroglucinol Formation

The phloroglucinol core of this compound is synthesized via the acetate-malonate pathway, also known as the polyketide pathway. researchtrends.net This pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA.

The subsequent steps involve the sequential condensation of one acetyl-CoA molecule (the starter unit) with two molecules of malonyl-CoA (the extender units). This condensation is catalyzed by a Type III polyketide synthase (PKS) enzyme. rsc.orgnih.gov The resulting poly-β-keto chain undergoes an intramolecular C-acylation (a Claisen-type cyclization) to form a cyclic intermediate. This intermediate then aromatizes to produce the stable phloroglucinol ring. rsc.org Research has confirmed the presence of a diverse family of Type III PKS genes in Eucalyptus species, including E. robusta, which are likely responsible for synthesizing the acylphloroglucinol precursors required for this compound formation. rsc.orgnih.gov

| Precursor Pathway | Starting Material | Key Intermediates | Final Product for this compound |

| Acetate-Malonate Pathway | Acetyl-CoA | Malonyl-CoA, Poly-β-keto chain | Phloroglucinol derivative |

Elucidation of Key Enzymatic Transformations

Phloroglucinol Derivatization: The basic phloroglucinol ring, produced by a PKS, must undergo further modifications, including acylation and formylation, to become the specific precursor for the Diels-Alder reaction. The enzymes responsible for these steps, likely acyltransferases and formyltransferases, have not yet been fully characterized in this context. Jensenone, a diformylated acylphloroglucinol, is considered a key precursor for many biologically active compounds in Eucalyptus, including robustadials. publish.csiro.aupublish.csiro.au

Terpene Cyclization: A specific terpene synthase (TPS) is responsible for the cyclization of GPP to form (-)-β-pinene. Given the vast number of TPS genes in Eucalyptus, identifying the exact enzyme is a significant challenge. anu.edu.aucas.cz

Hetero-Diels-Alder Cycloaddition: The crucial C-C and C-O bond formations that create the spirocyclic core of this compound are proposed to be catalyzed by a Diels-Alderase enzyme. mdpi.com Such enzymes facilitate the [4+2] cycloaddition between the phloroglucinol-derived ortho-quinone methide and the (-)-β-pinene. While the reaction can occur under thermal conditions in biomimetic syntheses, an enzymatic catalysis in vivo would ensure the high stereoselectivity observed in the natural product. researchgate.netnih.gov The existence of Diels-Alderases has been confirmed in other organisms, lending credence to this hypothesis. mdpi.com

The localization of formylated phloroglucinol compounds in the tissues of Eucalyptus species provides important clues for the discovery of the biosynthetic pathways and the enzymes involved. nih.gov

Chemical Synthesis Strategies for Robustadial a and Its Analogues

Total Synthesis Approaches to the Robustadial A Core Skeleton

The intricate structure of this compound, featuring a spiro-fused bicyclic system, has presented a formidable challenge to synthetic chemists. Several strategies have been devised to construct its core skeleton, ranging from early seminal routes to more recent and sophisticated enantioselective methods.

Early synthetic approaches toward the this compound core often commenced with phloroglucinol (B13840) as a starting material. A key transformation in these initial routes involved a Friedel-Crafts condensation between phloroglucinol and an α,β-unsaturated acid derivative, such as cinnamic acid derivatives, to furnish a chromanone intermediate. uio.noresearchgate.net This chromanone then serves as a crucial building block for subsequent elaborations.

One of the primary challenges in the synthesis of robustadials is the stereoselective construction of the spiro ring junction at the C2 position of the benzopyran ring. cdnsciencepub.com A common strategy to introduce the isobutyl group at the C4 position of the chromanone involves a reaction with methallylzinc bromide, followed by hydrogenation. researchgate.net The final step in one of the early total syntheses involved the formylation of the aromatic ring to introduce the two aldehyde functionalities present in this compound. researchgate.net Retrosynthetic analysis also identified chalcones as valuable intermediates for accessing analogues of this compound. uio.no

A notable multi-step synthesis of this compound was described that began with phloroglucinol and utilized a chromanone intermediate. researchgate.net The key steps are outlined below:

Friedel-Crafts Condensation: Reaction of phloroglucinol with an α,β-unsaturated acid derivative to form the corresponding chromanone. researchgate.net

Alkylation and Hydrogenation: Introduction of the isobutyl group at the 4-position using methallylzinc bromide, followed by hydrogenation in a one-pot reaction. researchgate.net

Formylation: Attachment of both aldehyde functions using dichloromethyl methyl ether and titanium tetrachloride. researchgate.net

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Phloroglucinol, α,β-unsaturated acid derivative | Chromanone |

| 2 | Methallylzinc bromide, then H₂ | 4-Isobutylchroman |

| 3 | Dichloromethyl methyl ether, TiCl₄ | This compound |

To address the challenge of stereocontrol, enantioselective total syntheses of this compound have been developed, often employing chiral starting materials derived from the chiral pool. One such approach utilizes (+)-nopinone, which can be converted to the required α,β-unsaturated aldehyde intermediate. cdnsciencepub.com This aldehyde is then reacted with a phenol (B47542) in the presence of phenylboronic acid to form a 2-phenyl-4H-1,3,2-benzodioxaborin. cdnsciencepub.com Upon heating, this intermediate decomposes to an ortho-quinone methide, which undergoes an electrocyclization to form the chromene ring system, a key structural feature of this compound. cdnsciencepub.com

A biomimetic approach has also been reported for the synthesis of robustadials A and B. researchgate.net This strategy involves a three-component reaction that generates an o-quinone methide in situ via a Knoevenagel condensation. This reactive intermediate then undergoes a Diels-Alder cycloaddition with (–)-β-pinene to construct the core structure. researchgate.netanu.edu.au

| Chiral Starting Material | Key Intermediate | Key Reaction |

| (+)-Nopinone | α,β-Unsaturated aldehyde | Electrocyclization of an o-quinone methide |

| (-)-Nopol | Optically pure carboxylic acid | Friedel-Crafts condensation |

| (-)-β-Pinene | o-Quinone methide | Diels-Alder cycloaddition |

Formal syntheses of this compound and B have been achieved, providing alternative and often more efficient routes to key intermediates. One such methodology involves the one-pot synthesis of a 2-phenyl-4H-1,3,2-benzodioxaborin from a phenol, an α,β-unsaturated aldehyde, and phenylboronic acid. cdnsciencepub.comcdnsciencepub.com This intermediate can then be converted to a key chromanone intermediate, thereby constituting a formal synthesis of the natural products. cdnsciencepub.com This method circumvents some of the issues associated with the classical acid-catalyzed methods for chromene ring synthesis, which can lead to rearrangement of the sensitive bicyclo[3.1.1]heptane ring system. cdnsciencepub.com

Another formal synthesis approach reported by Majewski and colleagues involves a stereoselective synthesis of a key intermediate for robustadials via a Prins reaction. anu.edu.au This synthesis commenced with (1S)-(−)-β-pinene, which was coupled with a substituted benzaldehyde. anu.edu.au

Enantioselective Total Synthesis Development (e.g., from (+)-Nopinone, (-)-β-Pinene)

Synthetic Access to this compound Derivatives and Analogues

The promising biological profile of this compound has prompted the design and synthesis of various derivatives and analogues to explore structure-activity relationships.

Phloroglucinol-based chalcones and chromanones have been synthesized as analogues of this compound. uio.no The synthesis of these chalcones is often achieved through a Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. uio.no In many cases, chalcones bearing a 6'-hydroxyl group undergo spontaneous cyclization to form the corresponding chromanone. uio.nouio.no These chromanones can be further modified, for instance, by alkylation to yield chromanol derivatives, which can then be hydrogenated to the corresponding chromans. uio.no A variety of these phloroglucinol-based chalcones and chromanones have been prepared and evaluated for their biological activities. uio.nouio.no

| Compound Class | Synthetic Method | Key Features |

| Chalcones | Claisen-Schmidt condensation | Open-chain α,β-unsaturated ketones |

| Chromanones | Spontaneous cyclization of 6'-hydroxychalcones | Heterocyclic core similar to this compound |

| Chromans | Hydrogenation of chromanols | Saturated heterocyclic core |

To further diversify the chemical space around the robustadial scaffold, hybrid molecules incorporating various heterocyclic fragments have been synthesized. While not directly analogues of this compound, these studies demonstrate the synthetic strategies for creating complex molecules based on natural product frameworks. For instance, hybrid compounds combining fragments of usnic acid with thioether and heterocyclic moieties have been synthesized and evaluated for their biological activities. researchgate.netmdpi.com The synthesis of these hybrids often involves the reaction of a functionalized natural product core with a heterocyclic thiol. mdpi.com Another approach involves the "click chemistry" reaction, specifically the azide-alkyne cycloaddition, to link different molecular fragments, such as fluoroquinolones and triazolopyrimidines. urfu.ru These strategies highlight the modular nature of modern synthetic chemistry, allowing for the creation of diverse molecular architectures for biological screening.

Structure-Guided Derivative Synthesis

The unique and complex architecture of this compound, characterized by a spiro[3,4-dihydro-2H-1-benzopyran-2,2′-bicyclo[3.1.1]heptane] framework, has spurred significant interest in the synthesis of its analogues. capes.gov.br The motivation behind these synthetic endeavors is often rooted in exploring the structure-activity relationships and discovering new compounds with potential biological activities, such as antimalarial or anticancer properties. researchgate.netresearchgate.net The synthesis of these derivatives is guided by the natural product's structure, with strategies focusing on the stereoselective construction of the core skeleton and the introduction of diverse functional groups.

A primary strategy in generating analogues involves a multi-step synthesis starting from readily available precursors like phloroglucinol. researchgate.netresearchgate.net This approach allows for the systematic modification of the chromanone portion of the molecule. One reported synthesis involves a four-step sequence beginning with a Friedel-Crafts condensation between an α,β-unsaturated acid derivative and phloroglucinol to form a chromanone intermediate. researchgate.net By varying the structure of the acid derivative, chemists can introduce different substituents on the benzopyran ring. Subsequent steps, including the introduction of the isobutyl group and formylation, complete the synthesis of the robustadial analogues. researchgate.netresearchgate.net

Another key synthetic challenge and an opportunity for derivatization lies in the stereoselective construction of the spiro-annulated pinane (B1207555) framework. cdnsciencepub.com One successful approach to creating the homochiral spiro framework starts from (1S)-(−)-β-pinene. capes.gov.br This method utilizes a Prins reaction to couple the pinene derivative with a substituted benzaldehyde, followed by a diastereoselective, intramolecular Michael-type addition to form the characteristic spiro ring system. capes.gov.br This strategy allows for modifications in the terpene-derived portion of the molecule.

Alternative strategies have focused on creating key intermediates that can be elaborated into a variety of analogues. For instance, chalcones have been used as versatile intermediates for synthesizing analogues of this compound. uio.no These open-chain precursors can be cyclized to form the chromanone skeleton, providing a different route to introduce structural diversity. uio.no Furthermore, a one-pot method has been developed for the synthesis of the robustadial skeleton via a 2-phenyl-4H-1,3,2-benzodioxaborin intermediate, which then rearranges to form the desired chromene ring system. cdnsciencepub.com

The biological evaluation of these synthesized analogues is a crucial aspect of structure-guided synthesis. For example, simple analogues of robustadial have been synthesized and evaluated for their antimalarial effects, although some showed weak activity. uio.no More recently, this compound and its diastereomer Robustadial B, isolated from Eucalyptus globulus, were identified as selective inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme implicated in cancer cell resistance. researchgate.net This finding highlights the potential for developing novel anticancer agents based on the robustadial scaffold.

The table below summarizes the key synthetic strategies employed in the structure-guided synthesis of this compound analogues.

| Synthetic Strategy | Starting Materials | Key Reactions | Focus of Diversification | References |

| Phloroglucinol-based Synthesis | Phloroglucinol, α,β-unsaturated acid derivatives | Friedel-Crafts condensation, methallylzinc bromide addition, hydrogenation, formylation | Chromanone moiety | researchgate.net, researchgate.net |

| Stereoselective Spiro-annulation | (1S)-(−)-β-pinene, substituted benzaldehydes | Prins reaction, intramolecular Michael addition | Bicycloheptane (B81988) and benzopyran moieties | capes.gov.br, |

| Chalcone Intermediates | Substituted acetophenones, aromatic aldehydes | Claisen-Schmidt condensation, cyclization | Chromanone moiety | uio.no |

| Benzodioxaborin-mediated Synthesis | Phenol, α,β-unsaturated aldehyde, phenylboronic acid | Formation of 2-phenyl-4H-1,3,2-benzodioxaborin, electrocyclization | Chromene ring system | cdnsciencepub.com |

Molecular and Cellular Mechanisms of Action of Robustadial a

Enzyme Target Identification and Inhibition Kinetics (In Vitro Studies)

Selective Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition

Robustadial A has been identified as a selective inhibitor of Tyrosyl-DNA Phosphodiesterase 2 (TDP2). nih.govresearchgate.net TDP2 is a crucial DNA repair enzyme that repairs DNA damage caused by topoisomerase II (TOP2) poisons, a class of chemotherapy drugs. nih.govresearchgate.net By inhibiting TDP2, this compound can prevent cancer cells from repairing the DNA damage induced by these drugs, thereby increasing their sensitivity to treatment. nih.govresearchgate.net

In vitro studies have demonstrated that this compound inhibits TDP2 with a half-maximal effective concentration (EC50) of 17 μM. nih.govresearchgate.net This inhibitory activity is selective, as it does not affect the activity of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) at concentrations up to 100 μM. nih.govresearchgate.net The selective inhibition of TDP2 is a significant finding, as it suggests a targeted mechanism of action with potentially fewer off-target effects.

Modulation of Other DNA Repair Enzymes (e.g., TDP1, PARP1)

While this compound is a selective inhibitor of TDP2, the broader context of DNA repair involves a complex interplay of various enzymes. nih.govresearchgate.netnih.gov Tyrosyl-DNA phosphodiesterase 1 (TDP1) and Poly(ADP-ribose) polymerase 1 (PARP1) are other key players in the DNA damage response. nih.govnih.gov TDP1 and TDP2 have some overlapping functions, although they act on different ends of the DNA strand. researchgate.netmdpi.com The simultaneous inhibition of both TDP1 and TDP2 has been suggested as a promising strategy to enhance the efficacy of topoisomerase inhibitors. nih.gov

Inhibition of 15-Lipoxygenase (15-LO)

In addition to its effects on DNA repair enzymes, other research has pointed to the potential of related compounds to inhibit enzymes like 15-lipoxygenase (15-LO). caymanchem.comscbt.comnih.gov 15-LO is an enzyme involved in inflammatory processes and has been implicated in various diseases. nih.govfrontiersin.org While direct studies on this compound's effect on 15-LO are not specified, the inhibition of such pathways represents another potential avenue through which natural compounds can exert biological effects.

Cellular Pathway Interventions (In Vitro Models)

Impact on Cell Line Viability and Proliferation

The inhibitory effects of this compound on TDP2 translate to a tangible impact on the viability and proliferation of cancer cells. nih.gov The ability of a compound to reduce cell viability is a key indicator of its potential as an anticancer agent. mdpi.comnih.govnih.gov Studies using various human cancer cell lines have shown that this compound can influence cell survival. nih.gov

The impact on cell viability is often assessed using assays that measure metabolic activity or the ability of cells to form colonies. nih.govbrieflands.com The dose-dependent inhibition of cancer cell survival is a hallmark of effective anticancer compounds. brieflands.com

Mechanistic Synergistic Effects with Molecular Agents (e.g., etoposide)

A crucial aspect of this compound's mechanism of action is its ability to work synergistically with other anticancer drugs, particularly topoisomerase II poisons like etoposide (B1684455). nih.govmdpi.commedscape.com Etoposide functions by trapping the TOP2-DNA complex, leading to DNA strand breaks. researchgate.net Cancer cells can develop resistance to etoposide by utilizing the TDP2 repair pathway to fix this damage. nih.gov

By inhibiting TDP2, this compound prevents this repair, thereby enhancing the cytotoxic effects of etoposide. nih.govresearchgate.net This synergistic relationship has been demonstrated in several human cancer cell lines, including non-small cell lung cancer (A549), prostate cancer (DU145), breast cancer (MCF-7), and colorectal adenocarcinoma (HCT-116). nih.govresearchgate.net The combination index (CI) values in these studies, which ranged from 0.21 to 0.74, indicate a significant synergistic effect. nih.govresearchgate.net This suggests that combining this compound with etoposide could be a more effective treatment strategy, potentially allowing for lower, less toxic doses of the conventional chemotherapeutic agent. researchgate.net

Data Tables

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | IC50/EC50 | Notes |

| Tyrosyl-DNA Phosphodiesterase 2 (TDP2) | 17 μM (EC50) | Selective inhibition. nih.govresearchgate.net |

| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | No inhibition at 100 μM | Demonstrates selectivity for TDP2. nih.govresearchgate.net |

Table 2: Synergistic Effects of this compound with Etoposide in Cancer Cell Lines

| Cell Line | Cancer Type | Combination Index (CI) |

| A549 | Non-small cell lung cancer | 0.21 - 0.74 nih.govresearchgate.net |

| DU145 | Prostate cancer | 0.21 - 0.74 nih.govresearchgate.net |

| MCF-7 | Breast cancer | 0.21 - 0.74 nih.govresearchgate.net |

| HCT-116 | Colorectal adenocarcinoma | 0.21 - 0.74 nih.govresearchgate.net |

| DT40 | Chicken lymphoma | 0.21 - 0.74 nih.govresearchgate.net |

| DT40 hTDP2 | Chicken lymphoma with human TDP2 | 0.21 - 0.74 nih.govresearchgate.net |

Antioxidant Activity and Radical Scavenging Mechanisms

Despite extensive searches of scientific literature, specific studies detailing the in-vitro antioxidant activity and radical scavenging mechanisms of the isolated compound this compound are not publicly available. While this compound is a constituent of plants from the Eucalyptus genus, which are known for their antioxidant properties, research has primarily focused on the antioxidant capacity of whole plant extracts or essential oils rather than on this specific compound. sciencebiology.orgmdpi.com

The complex chemical structure of this compound, a dimeric acylphloroglucinol, suggests it may possess antioxidant potential. ontosight.ai Phloroglucinol (B13840) derivatives, in general, have been the subject of antioxidant research. nih.govnih.govresearchgate.net These studies often explore their ability to scavenge free radicals and chelate metal ions, which are key mechanisms of antioxidant action. nih.govfrontiersin.org However, without direct experimental data on this compound, any discussion of its specific antioxidant activity or radical scavenging mechanisms would be speculative.

Common in-vitro assays used to determine antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay. nih.govmdpi.com These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The results are typically reported as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or in equivalents of a standard antioxidant like Trolox. mdpi.com

At present, the scientific literature on this compound has primarily focused on its other biological activities, such as its potential as an anticancer agent. nih.govresearchgate.net Research into its specific antioxidant and radical scavenging properties is a potential area for future investigation. Without dedicated studies, it is not possible to construct data tables or provide detailed findings on its antioxidant mechanisms.

Structure Activity Relationship Sar Studies of Robustadial a and Derivatives

Systemic Exploration of Structural Modulations on Biological Activity

Detailed and systematic studies on the structural modifications of Robustadial A and their impact on biological activity are not extensively documented in publicly available literature. The primary research identifying its activity focused on the natural product itself. However, a foundational study provides a crucial starting point for future SAR explorations by comparing the activity of this compound with its naturally occurring analogue, Robustadial B.

This compound was identified as a selective inhibitor of TDP2 with an half maximal effective concentration (EC50) of 17 μM. researchgate.net In the same study, Robustadial B, which differs structurally from this compound, exhibited a lower inhibitory activity against TDP2, with an EC50 value of 42 μM. researchgate.net This initial finding underscores that even minor structural differences between the two natural compounds significantly influence their biological potency. The difference in activity between this compound and B provides the first critical insight into the SAR of this class of compounds, suggesting that specific structural features of this compound are key to its higher efficacy.

Table 1: Comparative Biological Activity of this compound and B

| Compound | Target | EC50 (μM) |

| This compound | TDP2 | 17 |

| Robustadial B | TDP2 | 42 |

This table illustrates the difference in inhibitory concentration against Tyrosyl-DNA phosphodiesterase 2 (TDP2) between this compound and B, based on available research data. researchgate.net

Further research into the synthesis of various derivatives of this compound, involving modifications to its core phloroglucinol (B13840) rings, the acyl side chain, and the linker connecting the two monomeric units, is necessary to systematically map the SAR landscape. Such studies would be instrumental in identifying derivatives with enhanced potency and more favorable pharmacological profiles.

Identification of Pharmacophoric Regions and Key Functional Groups

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound and its superior activity compared to Robustadial B, preliminary deductions about its pharmacophoric regions can be made.

The core structure of this compound consists of two acylphloroglucinol units linked together. The key functional groups that are likely essential for its interaction with the TDP2 enzyme include:

The Phloroglucinol Rings: The hydroxyl groups on these aromatic rings are potential hydrogen bond donors and acceptors, which could form crucial interactions with amino acid residues in the active site of TDP2.

The Acyl Side Chains: The carbonyl group within the acyl chain can act as a hydrogen bond acceptor. The length and branching of this chain may also influence binding affinity and selectivity.

The difference in potency between this compound and B strongly suggests that the specific arrangement of these groups in this compound is more optimal for binding to TDP2. researchgate.net However, without detailed structural biology or extensive SAR data, the precise pharmacophore model for this compound remains to be elucidated.

Computational Approaches in SAR Elucidation

Computational methods are powerful tools for investigating SAR, offering insights that can guide the synthesis and evaluation of new compounds. collaborativedrug.comresearchgate.netgardp.org For this compound, while specific published studies are scarce, the application of these techniques holds significant promise.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.comnih.gov For this compound, docking studies could be performed using a validated 3D structure of the TDP2 enzyme. Such simulations would aim to:

Predict the binding pose of this compound within the active site of TDP2.

Identify the specific amino acid residues that interact with the key functional groups of this compound.

Provide a structural basis for the observed activity and selectivity.

By comparing the docking scores and interaction patterns of this compound and B, researchers could gain a deeper understanding of why this compound is the more potent inhibitor. This information would be invaluable for designing new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgwikipedia.org A QSAR study for this compound derivatives would involve:

Data Set Generation: Synthesizing and testing a series of this compound analogues with varied structural features.

Descriptor Calculation: Quantifying the physicochemical properties of these analogues using molecular descriptors.

Model Building: Developing a statistical model that correlates the descriptors with the measured biological activity (e.g., TDP2 inhibition).

Validation: Testing the predictive power of the model using an external set of compounds.

A validated QSAR model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency. mdpi.com This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested. nih.gov

Advanced Research Methodologies in Robustadial a Investigations

High-Throughput Screening (HTS) Assays for Activity Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify those that modulate a specific biological target. wikipedia.orgbmglabtech.com This automated process utilizes robotics, liquid handling devices, and sensitive detectors to conduct a vast number of pharmacological tests in a short period. wikipedia.org In the context of Robustadial A, HTS was instrumental in its identification as a bioactive molecule.

This compound and its diastereomer, Robustadial B, were successfully isolated from an ethyl acetate (B1210297) extract of Eucalyptus globulus fruits following a screening campaign designed to find inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2). nih.govresearchgate.net TDP2 is a DNA repair enzyme that has been identified as a target for anticancer therapies because its inhibition can increase the effectiveness of topoisomerase II (TOP2) poisons, a class of chemotherapy drugs. nih.govresearchgate.netdoi.org The screening of natural product libraries, like the one from which this compound was identified, is a common strategy to discover novel chemical scaffolds for drug development. doi.org

To facilitate such screening efforts, various assay formats have been developed. For TDP2, these include fluorescence-based assays that are highly suitable for HTS. doi.org These assays allow for the efficient and precise measurement of enzyme inhibition, making it possible to screen large libraries of natural products to identify hits like this compound. doi.org

In Vitro Pharmacological Techniques for Mechanism Elucidation

Once a 'hit' compound is identified through HTS, a series of in vitro pharmacological studies are conducted to confirm its activity and elucidate its mechanism of action. These techniques provide detailed insights into how the compound interacts with its target at a molecular level.

Enzymatic assays are laboratory methods used to measure the activity of enzymes and are crucial for studying the kinetics of enzyme inhibitors. tipbiosystems.com These assays monitor the rate at which an enzyme converts a substrate into a product, and the presence of an inhibitor will decrease this rate. eppendorf.com For this compound, its activity as a selective inhibitor of TDP2 was confirmed through biological experiments that determined its potency. nih.govresearchgate.net

The compound was found to inhibit TDP2 with a half-maximal effective concentration (EC₅₀) value of 17 μM. nih.govresearchgate.net Notably, the same study showed that it had no inhibitory activity against the related enzyme, tyrosyl-DNA phosphodiesterase 1 (TDP1), at concentrations up to 100 μM, highlighting its selectivity. nih.govresearchgate.net This selectivity is a desirable property for a potential drug candidate as it can reduce the likelihood of off-target effects. The kinetic characterization of enzyme inhibitors involves determining parameters like EC₅₀ or IC₅₀, which quantify the concentration of the inhibitor required to achieve a 50% reduction in enzyme activity. nih.govresearchgate.netmdpi.com

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target Enzyme | EC₅₀ (μM) | Source(s) |

|---|---|---|---|

| This compound | Tyrosyl-DNA phosphodiesterase 2 (TDP2) | 17 | nih.gov, researchgate.net |

| This compound | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | >100 | nih.gov, researchgate.net |

While enzymatic assays confirm direct interaction with a purified protein, cell-based assays are essential to verify that a compound can enter a cell and engage its target in a native biological context. nih.govresearchgate.net Demonstrating target engagement in living cells is a critical step in drug discovery. researchgate.netrsc.org

For this compound, its engagement with the TDP2 target in cancer cells was demonstrated through synergy experiments. The compound showed significant synergistic effects when combined with the anticancer drug etoposide (B1684455) in multiple human cancer cell lines. nih.govresearchgate.net Etoposide is a TOP2 inhibitor that causes DNA damage, which is repaired by TDP2. nih.govmdpi.com The finding that this compound enhances the cell-killing effect of etoposide provides strong evidence that it is inhibiting TDP2 within the cells, preventing DNA repair and leading to increased efficacy of the chemotherapy agent. nih.gov These experiments were conducted in non-small cell lung cancer (A549), prostate cancer (DU145), breast cancer (MCF-7), and colorectal adenocarcinoma (HCT-116) cell lines, among others. nih.govresearchgate.net

Table 2: Synergistic Effects of this compound with Etoposide in Cancer Cell Lines

| Cell Line | Cancer Type | Combination Index (CI) Value Range | Outcome | Source(s) |

|---|---|---|---|---|

| A549 | Non-small cell lung cancer | 0.21 - 0.74 | Significant Synergism | nih.gov, researchgate.net |

| DU145 | Prostate cancer | 0.21 - 0.74 | Significant Synergism | nih.gov, researchgate.net |

| MCF-7 | Breast cancer | 0.21 - 0.74 | Significant Synergism | nih.gov, researchgate.net |

| HCT-116 | Colorectal adenocarcinoma | 0.21 - 0.74 | Significant Synergism | nih.gov, researchgate.net |

| DT40 | Chicken lymphoma | 0.21 - 0.74 | Significant Synergism | nih.gov, researchgate.net |

| DT40 hTDP2 | Chicken lymphoma with human TDP2 | 0.21 - 0.74 | Significant Synergism | nih.gov, researchgate.net |

A Combination Index (CI) value less than 1 indicates synergism.

Enzymatic Assays and Kinetic Characterization

Advanced Spectroscopic and Spectrometric Characterization in Research

The definitive identification and structural elucidation of a novel compound like this compound require advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of a molecule. labmanager.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic structure of a molecule. covalentmetrology.com It is used to determine the carbon-hydrogen framework and the three-dimensional structure of organic compounds. q-chem.com For the characterization of synthesized this compound and its analogues, both proton and carbon NMR spectra were acquired using high-field spectrometers. q-chem.com

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. labmanager.comamericanpharmaceuticalreview.com FT-IR spectroscopy was used in the characterization of intermediates and the final product during the synthesis of this compound, helping to confirm the presence of key chemical bonds and functional groups. americanpharmaceuticalreview.com These spectroscopic techniques, often used in combination, generate a unique spectral "fingerprint" that confirms the identity and purity of the compound. labmanager.com

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in chemical research and drug discovery. researchgate.netopenaccessjournals.com These methods use computational power to model and predict molecular structures, properties, and interactions, providing insights that complement experimental data. openaccessjournals.comsdu.dk

In the investigation of TDP2 inhibitors, virtual screening—a computational technique—has been used to identify potential inhibitor scaffolds from large compound databases. researchgate.net Following virtual screening, MD simulations can be employed to study how the identified inhibitors, such as those with a scaffold similar to this compound, bind to the target enzyme. researchgate.net These simulations model the movement of atoms over time, revealing the dynamics of the protein-ligand interaction and identifying key amino acid residues involved in binding. researchgate.netresearchgate.net For instance, molecular dynamics simulations have been used to uncover the binding mode of other TDP2 inhibitors, showing their association with the enzyme's DNA-binding cleft. researchgate.net Such computational studies can rationalize the observed biological activity and guide the synthetic optimization of the compound to improve its potency and selectivity. researchgate.net

Theoretical Biological and Pharmacological Significance of Robustadial a

Robustadial A as a Lead Structure for Chemical Biology Probes

The intricate and rigid three-dimensional structure of this compound makes it an attractive starting point for the development of chemical biology probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or organismal context. unc.eduwikipedia.org The development of such probes from natural products like this compound can illuminate complex biological pathways and aid in the initial stages of drug discovery. nih.gov

The unique spirocyclic system and the presence of reactive dicarbaldehyde functionalities on the chromene ring of this compound offer opportunities for synthetic modification. ontosight.ai These modifications could be used to attach reporter groups, such as fluorophores or affinity tags, creating tools to visualize and isolate the cellular targets of this compound and its derivatives. Furthermore, the defined stereochemistry of this compound provides a basis for designing highly specific probes, minimizing off-target effects that can confound experimental results. unc.edu By systematically altering the substituents on the bicycloheptane (B81988) or benzopyran rings, libraries of analogs can be generated and screened to identify compounds with high potency and selectivity for a particular protein, a key characteristic of a high-quality chemical probe. chemicalprobes.orgnih.gov

Contributions to the Understanding of Natural Product Bioactivity

Natural products have historically been a rich source of therapeutic agents and have played a crucial role in shaping our understanding of pharmacology. ontosight.ai this compound, as a member of the euglobal and acylphloroglucinol classes of compounds, contributes to this legacy. researchgate.netresearchgate.net Euglobals, primarily found in Eucalyptus species, are known for a range of biological activities, including anticancer and antimalarial properties. researchgate.netdntb.gov.ua The study of this compound and its analogs helps to elucidate the structure-activity relationships within this class of natural products.

Research has shown that this compound exhibits inhibitory activity against tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme. researchgate.net This finding is significant as it provides a specific molecular target for this natural product and opens avenues for investigating its mechanism of action at a molecular level. The selectivity of this compound for TDP2 over the related enzyme TDP1 further underscores the potential for developing specific inhibitors based on its scaffold. researchgate.net By studying how the unique structural features of this compound contribute to this selective inhibition, researchers can gain deeper insights into the molecular recognition principles governing the interaction of natural products with their protein targets. This knowledge is invaluable for the rational design of new therapeutic agents. novapublishers.com

Conceptual Potential for Modulating Cellular Processes (e.g., DNA Repair, Oxidative Stress)

The demonstrated activity of this compound against TDP2 highlights its conceptual potential to modulate critical cellular processes, particularly DNA repair. researchgate.netmdpi-res.com The DNA damage response is a complex network of pathways that cells use to detect and repair DNA lesions, and its dysregulation is a hallmark of cancer. nih.gov Enzymes like TDP2 play a role in repairing DNA damage caused by certain anticancer drugs, and inhibitors of these enzymes can potentially enhance the efficacy of such therapies. researchgate.net this compound's ability to inhibit TDP2 suggests it could act as a sensitizer (B1316253) in combination with topoisomerase II inhibitors like etoposide (B1684455), a strategy that has shown promise in preclinical studies. researchgate.net

Furthermore, the chemical structure of this compound, which includes phenol (B47542) groups, suggests a potential role in modulating oxidative stress. ontosight.ainih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to widespread damage to cellular macromolecules, including DNA. nih.govfrontiersin.org The interplay between oxidative stress and DNA repair is complex; while oxidative damage necessitates repair, high levels of oxidative stress can also impair the DNA repair machinery. researchgate.netmdpi.com A molecule like this compound, with the potential to both influence DNA repair pathways directly and possess antioxidant properties, could have a multifaceted impact on cellular homeostasis. This dual activity is a compelling area for future research to explore its potential in diseases associated with genomic instability and oxidative damage.

Future Research Directions and Unexplored Avenues for Robustadial a

Discovery of Novel Biosynthetic Enzymes and Genetic Engineering of Pathways

The natural biosynthesis of Robustadial A in plants like Eucalyptus species involves a series of enzymatic reactions that are currently not fully elucidated. naturalproducts.netnaturalproducts.net A significant future research direction lies in the discovery and characterization of the novel biosynthetic enzymes responsible for its formation. This would likely involve a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes from this compound-producing plants such as Derris robusta and Embelia robusta.

Key areas of investigation would include:

Identifying the core synthases: Pinpointing the specific terpene synthase that produces the pinane (B1207555) skeleton and the polyketide synthase-like enzymes involved in forming the acylphloroglucinol core.

Characterizing tailoring enzymes: Elucidating the roles of cytochrome P450 monooxygenases, dehydrogenases, and other enzymes that perform the final chemical modifications to create the mature this compound molecule.

Once these enzymes are identified, genetic engineering of microbial or plant-based systems could enable the heterologous production of this compound. This would not only provide a sustainable and scalable source of the compound but also allow for the generation of novel analogues through pathway engineering, a technique that has proven successful for other complex natural products.

Chemoenzymatic Synthesis and Biocatalytic Transformations

The total chemical synthesis of this compound is a complex, multi-step process. researchgate.netresearchgate.net Chemoenzymatic synthesis, which integrates the precision of enzymatic reactions with the versatility of chemical synthesis, offers a powerful alternative for more efficient and sustainable production. mdpi.comnih.gov Future research could focus on developing a convergent chemoenzymatic route to this compound.

This could involve:

Enzymatic kinetic resolution: Using enzymes like lipases or ketoreductases to resolve chiral intermediates with high enantioselectivity, a critical step given the compound's complex stereochemistry. nih.gov

Biocatalytic key bond formation: Employing enzymes to catalyze challenging reactions, such as the spirocyclization, which is a key feature of the this compound scaffold. cdnsciencepub.com

The development of biocatalytic transformations using either isolated enzymes or whole-cell systems could significantly improve the efficiency, reduce the environmental impact, and lower the cost of producing this compound and its derivatives. nih.govdntb.gov.ua

Identification of Additional Upstream and Downstream Molecular Targets

Recent studies have identified Tyrosyl-DNA phosphodiesterase 2 (TDP2) as a direct molecular target of this compound, highlighting its potential as a selective inhibitor in cancer therapy. researchgate.netresearchgate.net However, the full spectrum of its molecular interactions within the cell remains largely unexplored. Future research should aim to identify additional upstream and downstream molecular targets to build a comprehensive picture of its mechanism of action.

Potential research avenues include:

Target identification studies: Utilizing affinity chromatography, activity-based protein profiling, and other proteomic techniques to pull down binding partners of this compound from cell lysates.

Pathway analysis: Investigating the effect of this compound on various signaling pathways implicated in cancer and other diseases. Research suggests that related compounds can modulate pathways such as Wnt/β-catenin, PI3K/Akt/mTOR, and NF-κB, which are crucial for tumor survival and proliferation. researchgate.netresearchgate.net

Genomic and transcriptomic profiling: Using techniques like RNA-seq to analyze changes in gene expression in response to this compound treatment, which can provide clues about its broader biological effects and potential off-target interactions. nih.gov

Identifying the complete target profile of this compound is crucial for understanding its polypharmacology and for predicting both its therapeutic efficacy and potential side effects.

Advanced Structural Biology of this compound-Protein Complexes

Understanding the precise molecular interactions between this compound and its protein targets is fundamental for rational drug design and optimization. icr.ac.ukembl.org While TDP2 has been identified as a target, the high-resolution structure of the this compound-TDP2 complex has not yet been determined. researchgate.net

Future structural biology efforts should focus on:

X-ray crystallography and cryo-electron microscopy (cryo-EM): These techniques can provide atomic-level details of the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. icr.ac.ukembl.org This information is invaluable for understanding the basis of its inhibitory activity.

Computational modeling and simulation: Molecular docking and molecular dynamics simulations can complement experimental data by predicting binding modes and exploring the dynamic behavior of the complex over time. nih.gov

Structure-guided drug design: Once a high-resolution structure is available, it can be used to design more potent and selective analogues of this compound. nih.gov For instance, modifications could be made to the scaffold to enhance interactions with the target protein or to improve pharmacokinetic properties.

These advanced structural studies will provide a critical foundation for transforming the natural lead compound into a refined therapeutic agent. nih.govembl.org

Systems Biology Approaches to this compound Cellular Perturbations

Systems biology offers a holistic approach to understanding how a compound like this compound perturbs complex biological systems. isbscience.orgwikipedia.org Instead of focusing on a single target or pathway, systems biology integrates multiple layers of biological information (genomics, proteomics, metabolomics) to model the entirety of cellular responses. nih.gov

Future research could apply systems biology to:

Construct interaction networks: Build comprehensive models of the molecular networks affected by this compound. isbscience.org This would involve mapping the changes across the proteome, transcriptome, and metabolome following treatment to see how the cellular system as a whole adapts.

Identify emergent properties: Analyze these complex datasets to uncover emergent properties of the system, such as feedback loops or pathway crosstalk, that are not apparent from single-target studies. wikipedia.org This could reveal unexpected mechanisms of action or resistance.

Predict cellular phenotypes: Develop predictive models that can simulate the effects of this compound under different conditions or in different genetic backgrounds, aiding in the identification of patient populations most likely to respond to treatment. nih.gov

A systems-level understanding of this compound's effects will be essential for its successful clinical development, providing a more complete picture of its impact on cellular physiology. gu.se

Development of Mechanistic Probes Based on the this compound Scaffold

The unique structure of this compound can be leveraged to develop chemical probes for studying biological processes. researchgate.net These mechanistic probes are modified versions of the parent molecule designed to investigate enzyme function, identify binding partners, or visualize biological events. nih.govrsc.org

Future work in this area could involve:

Affinity-based probes: Synthesizing derivatives of this compound that incorporate a tag (e.g., biotin, a fluorescent dye) and a photoreactive group. These probes can be used in pull-down experiments to covalently label and identify direct binding partners in a cellular context.

Activity-based probes: Designing probes that react covalently with the active site of a target enzyme, such as TDP2, in an activity-dependent manner. ubc.ca This would allow for the specific labeling and quantification of active enzyme populations within complex biological samples.

"Bump-and-hole" approach: Creating a "bumped" version of this compound that is sterically hindered from binding to its wild-type target. A corresponding "hole" mutant of the target protein could then be engineered to accommodate the bumped ligand exclusively. This powerful chemical genetics tool allows for the study of a specific ligand-protein interaction without interference from other targets.

The development of such probes would provide invaluable tools for dissecting the precise molecular mechanisms of this compound and for broader applications in chemical biology.

Interdisciplinary Research Integrating Chemical Synthesis and Mechanistic Biology

The full potential of this compound can only be realized through a deeply integrated, interdisciplinary research program. ed.ac.ukmdpi.com This approach transcends traditional disciplinary boundaries, fostering collaboration between synthetic chemists, biochemists, structural biologists, and systems biologists. magnanimitas.czawti.nl

Key components of such a program would include:

Iterative design-synthesis-test cycles: Synthetic chemists can create novel analogues based on insights from structural and mechanistic biology. These new compounds are then tested by biologists, and the results feed back into the next round of chemical design, creating a virtuous cycle of optimization.

Bridging synthesis and systems biology: Using synthetic chemistry to create specific probes and inhibitors needed to validate the complex network models generated by systems biology approaches.

Translational research focus: Ensuring that fundamental discoveries about the chemistry and biology of this compound are consistently guided by the ultimate goal of developing a new therapeutic agent. theslowacademic.com

By combining diverse expertise and methodologies, an interdisciplinary approach will accelerate the translation of this promising natural product from a scientific curiosity into a clinically relevant molecule. ed.ac.uk

Q & A

Q. What are the key synthetic pathways for Robustadial A, and how do reaction conditions influence yield?

this compound is synthesized via a [4+2] cycloaddition between aldehyde-containing precursors (e.g., compounds 219 and 223), followed by sequential conjugation with other aldehydes (e.g., 225) to form conjugated systems. Reaction conditions such as solvent polarity, temperature, and catalyst presence critically impact stereochemical outcomes and yield. For reproducibility, detailed protocols (e.g., molar ratios, purification methods) must be documented, adhering to journal standards for experimental reporting .

Q. Which analytical techniques are essential for validating the structural purity of this compound?

High-resolution NMR (for stereochemical confirmation), HPLC (for purity assessment ≥95%), and mass spectrometry (for molecular weight verification) are standard. Cross-referencing spectral data with synthetic intermediates (e.g., compound 226) and published reference libraries ensures accuracy. Purity thresholds should align with pharmacological study requirements .

Q. What in vitro models are commonly used to assess this compound’s bioactivity, and what are their limitations?

Cell-based assays (e.g., cytotoxicity in cancer cell lines) and enzyme inhibition studies are typical. Limitations include variability in cell culture conditions (e.g., passage number, media composition) and lack of metabolic context. Researchers should standardize protocols using controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during this compound synthesis to minimize diastereomer formation?

Strategies include chiral catalyst screening (e.g., asymmetric organocatalysis), solvent optimization (e.g., polar aprotic solvents for enhanced selectivity), and temperature modulation. Computational modeling (e.g., DFT studies) of transition states can predict favorable pathways. Post-synthesis chiral HPLC is critical for isolating enantiomerically pure fractions .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound across studies?

Meta-analyses of dose-response curves, assay standardization (e.g., consistent IC50 calculation methods), and cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) are recommended. Transparent reporting of experimental variables (e.g., cell viability assay type, incubation time) mitigates reproducibility issues .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

Combine omics approaches (e.g., proteomics for target identification) with mechanistic studies (e.g., siRNA knockdown of suspected targets). Dose-time response matrices and pathway enrichment analyses can delineate primary vs. secondary effects. In vivo models should include pharmacokinetic profiling to correlate bioactivity with bioavailability .

Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects in combination therapies?

Use Chou-Talalay’s combination index (CI) method or Bliss independence models to quantify synergy. Power analysis ensures adequate sample sizes, and multivariate regression accounts for covariates (e.g., cell cycle phase). Replicate experiments must address biological vs. technical variability .

Data and Reporting Standards

Q. How should researchers present synthetic yield and spectroscopic data for this compound in publications?

Q. What criteria determine the inclusion of this compound bioactivity data in meta-analyses?

Include studies with validated compound identity (e.g., HRMS data), explicit dose metrics, and defined endpoints (e.g., IC50). Exclude datasets with incomplete methodological details or outliers identified via Grubbs’ test. Data should be deposited in FAIR-aligned repositories .

Comparative and Theoretical Research

Q. How do structural modifications of this compound analogs impact their pharmacological profiles?

Use SAR (structure-activity relationship) studies to compare analogs (e.g., Robustadial B). Key parameters include logP (lipophilicity), hydrogen-bonding capacity, and steric effects. Molecular docking simulations predict binding affinity changes, validated by in vitro assays .

Q. What computational tools predict this compound’s metabolic stability and toxicity?

Employ ADMET prediction software (e.g., SwissADME, ProTox-II) to assess CYP450 metabolism and hepatotoxicity. Molecular dynamics simulations refine predictions of metabolite formation. Experimental validation using microsomal assays (e.g., human liver microsomes) is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.